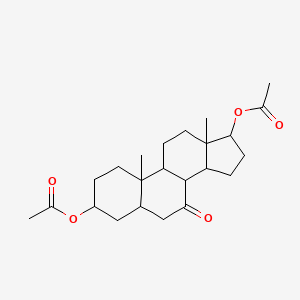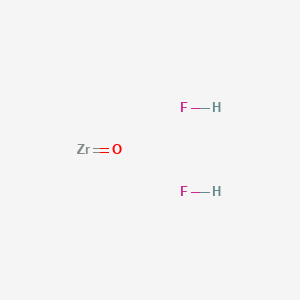
Oxozirconium--hydrogen fluoride (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxozirconium–hydrogen fluoride (1/2) is a compound that consists of zirconium, oxygen, hydrogen, and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxozirconium–hydrogen fluoride (1/2) typically involves the reaction of zirconium compounds with hydrogen fluoride. One common method is the reaction of zirconium oxide with hydrogen fluoride gas under controlled conditions. This reaction can be represented as:
ZrO2+2HF→ZrOF2+H2O
Industrial Production Methods
In industrial settings, the production of oxozirconium–hydrogen fluoride (1/2) may involve large-scale reactions in specialized reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The use of advanced techniques like sol-gel processing and hydrothermal methods can also be employed to produce high-purity oxozirconium–hydrogen fluoride (1/2).
Chemical Reactions Analysis
Types of Reactions
Oxozirconium–hydrogen fluoride (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium compounds.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of oxozirconium–hydrogen fluoride (1/2) include hydrogen fluoride, halogens, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of oxozirconium–hydrogen fluoride (1/2) depend on the type of reaction. For example, oxidation reactions may produce zirconium oxyfluorides, while reduction reactions may yield zirconium hydrides.
Scientific Research Applications
Oxozirconium–hydrogen fluoride (1/2) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other zirconium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as ceramics and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of oxozirconium–hydrogen fluoride (1/2) involves its interaction with molecular targets and pathways in various applications. For example, in catalytic reactions, the compound may act as a Lewis acid, facilitating the formation and breaking of chemical bonds. In biological applications, it may interact with cellular components to enhance imaging or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxozirconium–hydrogen fluoride (1/2) include other zirconium-based fluorides and oxyfluorides, such as zirconium tetrafluoride and zirconium oxychloride.
Uniqueness
Oxozirconium–hydrogen fluoride (1/2) is unique due to its specific combination of zirconium, oxygen, hydrogen, and fluorine atoms, which impart distinct chemical properties
Properties
CAS No. |
14984-80-6 |
|---|---|
Molecular Formula |
F2H2OZr |
Molecular Weight |
147.24 g/mol |
IUPAC Name |
oxozirconium;dihydrofluoride |
InChI |
InChI=1S/2FH.O.Zr/h2*1H;; |
InChI Key |
IBRMSXZKOKTSTE-UHFFFAOYSA-N |
Canonical SMILES |
O=[Zr].F.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


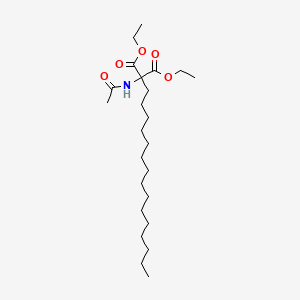
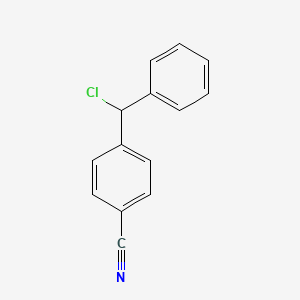

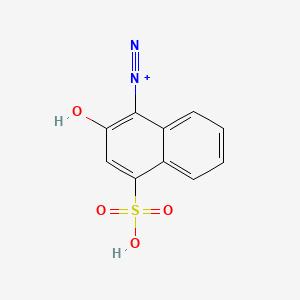
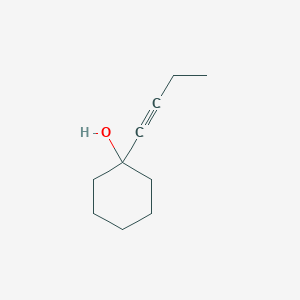
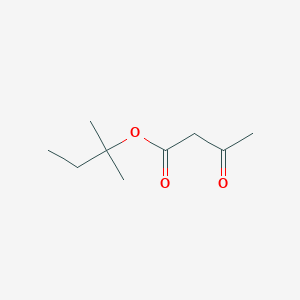
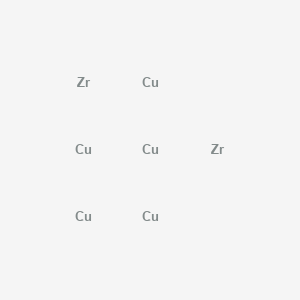
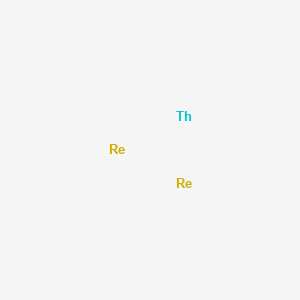

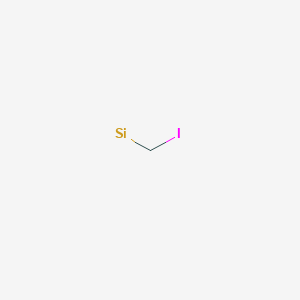

![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)

